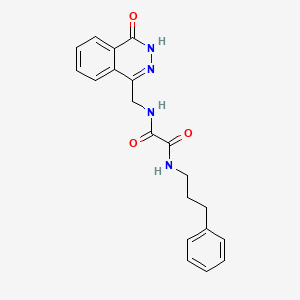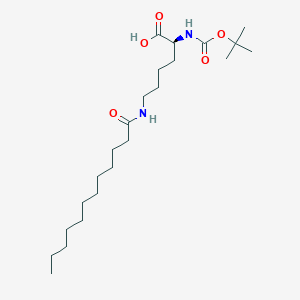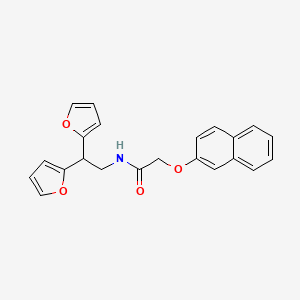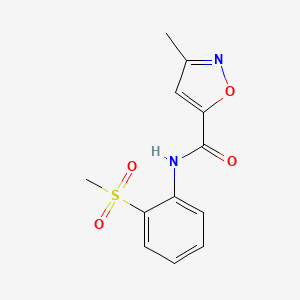
N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-phenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-phenylpropyl)oxalamide" is a chemical compound belonging to the class of oxalamides and phthalazin-1-yl derivatives. While specific research directly addressing this compound is limited, insights can be drawn from related studies on the synthesis, structure, and properties of similar oxalamide derivatives and phthalazin-1-yl compounds.
Synthesis Analysis
The synthesis of related oxalamide compounds involves novel synthetic approaches, such as the one-pot synthetic method developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement and a new rearrangement sequence, offering high yields and operational simplicity (Mamedov et al., 2016). Such methods highlight the versatility and efficiency in synthesizing complex oxalamide derivatives.
Molecular Structure Analysis
Crystal structure analysis of similar compounds, like N,N'-bis(4-pyridylmethyl)oxalamide, reveals extended supramolecular networks formed through hydrogen bonding, indicative of the potential for diverse molecular interactions and stability within similar compounds (Lee, 2010).
Chemical Reactions and Properties
Oxalamide derivatives, including N-(naphthalen-1-yl)-N'-alkyl oxalamides, have been identified as powerful ligands in catalyzing coupling reactions, showcasing their utility in synthetic chemistry and potential reactivity of similar compounds (Gao et al., 2017).
Physical Properties Analysis
The study of similar compounds often involves detailed analysis of their crystal structure to understand their stability and interactions. For instance, the structure of certain oxalamide compounds shows significant stabilization through classical hydrogen bonding, indicating similar potential physical stability mechanisms for "this compound" (Wang et al., 2016).
Chemical Properties Analysis
The chemical properties of oxalamide compounds can be inferred from their reactivity in various chemical reactions. For example, the discovery of N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands enabling Cu-catalyzed aryl amination highlights the chemical versatility and reactivity of these compounds under certain conditions (Gao et al., 2017).
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of related compounds provide insights into chemical properties and potential applications. For example, the synthesis of pyridazine derivatives, including compounds with similar structural motifs to N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-phenylpropyl)oxalamide, has been reported. These derivatives demonstrate significant in vitro activities, indicating potential for further exploration in various fields (Nakagome, A. Misaki, T. Komatsu, 1966).
Antimicrobial and Cytotoxicity Studies
Research into the antimicrobial and cytotoxic properties of compounds structurally related to this compound has shown promise. For instance, a series of new 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives were synthesized and demonstrated good antimicrobial activity, suggesting potential applications in developing new antibacterial agents (Sridhara, A. M. et al., 2011).
Novel Material Development
The compound has been implicated in the development of novel materials, such as polymers with specific properties. For example, research involving poly(l-lactic acid) (PLLA) and a soluble-type nucleator similar in structure to this compound demonstrated the potential to significantly influence the crystallization behavior of PLLA. This indicates the compound's role in creating advanced polymeric materials with controlled properties (Shen, T. et al., 2016).
Propriétés
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18-16-11-5-4-10-15(16)17(23-24-18)13-22-20(27)19(26)21-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,21,26)(H,22,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFAJWVFEICUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2492119.png)


![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2492126.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2492127.png)

![4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2492130.png)
![ethyl 4,5-dimethyl-2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate](/img/structure/B2492133.png)


![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2492136.png)

![(E)-N'-{5-[(1E)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2492138.png)
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2492140.png)